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molecular formula C15H18N2 B8313466 1-Phenyl-4-(pyridin-4-yl)butylamine

1-Phenyl-4-(pyridin-4-yl)butylamine

Cat. No. B8313466
M. Wt: 226.32 g/mol
InChI Key: JGZZZDDCVDAISH-UHFFFAOYSA-N
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Patent
US07427632B2

Procedure details

Using deprotection method A under 4.1 bar (60 psig) of hydrogen, 1-phenyl-4-(pyridin-4-yl)butan-1-one oxime (1.6 g, 6.5 mmol) afforded 1.3 g (87%) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-phenyl-4-(pyridin-4-yl)butan-1-one oxime
Quantity
1.6 g
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[H][H].[C:3]1([C:9](=[N:19]O)[CH2:10][CH2:11][CH2:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[C:3]1([CH:9]([NH2:19])[CH2:10][CH2:11][CH2:12][C:13]2[CH:14]=[CH:15][N:16]=[CH:17][CH:18]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
1-phenyl-4-(pyridin-4-yl)butan-1-one oxime
Quantity
1.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCCC1=CC=NC=C1)=NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCCC1=CC=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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